- Synthesis and inhibitory evaluation of 3-linked imipramines for the exploration of the S2 site of the human serotonin transporter, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2725-2738
Cas no 93-20-9 (2-(2-Naphthyloxy)ethanol)
2-(2-Naphthyloxy)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(Naphthalen-2-yloxy)ethanol
- 2-(2-Naphthoxy)ethanol
- 2-(2-hydroxyethoxy)naphthalene
- 2-(2-Naphthyloxy)ethanol
- 2-naphthalen-2-yloxyethanol
- Ethylene glycol mono-2-naphthyl ether
- NSC 37574
- beta-Hydroxyethyl 2-naphthyl ether
- beta-Naphthoxyethanol
- 2-(2-Naphthalenyloxy)ethanol (ACI)
- Ethanol, 2-(2-naphthyloxy)- (6CI, 8CI)
- 2-(2-Naphthyloxy)ethyl alcohol
- 2-(Naphthalen-2-yloxy)ethan-1-ol
- 2-(β-Hydroxyethoxy)naphthalene
- Anavenol
- β-Hydroxyethyl 2-naphthyl ether
- β-Naphthoxyethanol
- EINECS 202-228-8
- 93-20-9
- Ethanol, 2-(2-naphthyloxy)-
- EC 202-228-8
- DTXSID00870427
- .beta.-Hydroxyethyl .beta.-naphthol ether
- 2-(2-naphthyloxy)-1-ethanol
- Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy-
- 2-(2-naphthalenyloxy)ethanol
- MFCD00016809
- 35545-57-4
- 2-(2-Naphthoxy) Ethanol
- DB-057380
- SB83940
- 7M7CUT7CCU
- 2-(2-NAPHTHYLOXY)ETHANOL [MI]
- 2-(.beta.-Hydroxyethoxy)naphthalene
- HY-W016083
- NSC-37574
- 2-(naphthalene-2-yloxy) ethan-1-ol
- CS-W016799
- AI3-09174
- Ethanol,2-(2-naphthalenyloxy)-
- beta-Hydroxyethyl beta-naphthol ether
- F79756
- .beta.-Naphthoxyethanol
- .beta.-Hydroxyethyl-2-naphthyl ether
- UNII-7M7CUT7CCU
- Q27268562
- STK505598
- 2-(beta-Hydroxyethoxy)naphthalene
- NSC37574
- NS00001480
- Ethanol, 2-(2-naphthalenyloxy)-
- AKOS003617490
- SCHEMBL432069
- 2-(.beta.-Naphthoxy)ethanol
- beta-Hydroxyethyl-2-naphthyl ether
-
- MDL: MFCD00016809
- Inchi: 1S/C12H12O2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2
- InChI Key: BQPBZDSDFCDSAO-UHFFFAOYSA-N
- SMILES: OCCOC1C=C2C(C=CC=C2)=CC=1
- BRN: 2086973
Computed Properties
- Exact Mass: 188.08400
- Monoisotopic Mass: 188.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.164±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 76.7 ºC
- Boiling Point: 355.2°C at 760 mmHg
- Flash Point: 168.8°C
- Refractive Index: 1.622
- Solubility: Very slightly soluble (0.62 g/l) (25 º C),
- PSA: 29.46000
- LogP: 2.21090
- Merck: 14,6413
2-(2-Naphthyloxy)ethanol Security Information
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Safety Instruction: S16; S26; S36; S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R20/21/22; R36/37; R36/37/38; R11
2-(2-Naphthyloxy)ethanol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(2-Naphthyloxy)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005940-100g |
2-(Naphthalen-2-yloxy)ethanol |
93-20-9 | 95% | 100g |
$444.40 | 2023-08-31 | |
| Chemenu | CM140372-100g |
2-(2-Naphthyloxy)ethanol |
93-20-9 | 95% | 100g |
$411 | 2021-08-05 | |
| TRC | N234090-250mg |
2-(2-Naphthyloxy)ethanol |
93-20-9 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N234090-500mg |
2-(2-Naphthyloxy)ethanol |
93-20-9 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N234090-1000mg |
2-(2-Naphthyloxy)ethanol |
93-20-9 | 1g |
$ 720.00 | 2022-06-03 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032601-5g |
2-(2-Naphthyloxy)ethanol |
93-20-9 | 98% | 5g |
¥298 | 2024-05-20 | |
| Chemenu | CM140372-100g |
2-(2-Naphthyloxy)ethanol |
93-20-9 | 95% | 100g |
$411 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N36740-25g |
2-(Naphthalen-2-yloxy)ethanol |
93-20-9 | 25g |
¥2728.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N36740-5g |
2-(Naphthalen-2-yloxy)ethanol |
93-20-9 | 5g |
¥538.0 | 2021-09-08 | ||
| abcr | AB118114-5 g |
2-(2-Naphthoxy)ethanol, 98%; . |
93-20-9 | 98% | 5g |
€84.10 | 2023-05-10 |
2-(2-Naphthyloxy)ethanol Production Method
Production Method 1
1.2 rt → 80 °C; 9 h, 80 °C; overnight, 80 °C
1.3 Reagents: Water
Production Method 2
Production Method 3
- TiO2-Supported Re as a General and Chemoselective Heterogeneous Catalyst for Hydrogenation of Carboxylic Acids to Alcohols, Chemistry - A European Journal, 2017, 23(5), 1001-1006
Production Method 4
Production Method 5
- Heterogeneous Palladium-Catalyzed Synthesis of Aromatic Ethers by Solvent-Free Dehydrogenative Aromatization: Mechanism, Scope, and Limitations Under Aerobic and Non-Aerobic Conditions, European Journal of Organic Chemistry, 2013, 2013(26), 5902-5916
Production Method 6
Production Method 7
- Ortho-phenylenediamine-based open and macrocyclic receptors in selective sensing of H2PO4-, ATP and ADP under different conditions, Organic & Biomolecular Chemistry, 2012, 10(47), 9383-9392
Production Method 8
Production Method 9
- Structure-affinity studies for a novel series of homochiral naphtho and tetrahydronaphtho analogues of α1 antagonist WB-4101, Bioorganic & Medicinal Chemistry, 2004, 12(18), 4937-4951
Production Method 10
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Copper(II)-catalyzed C-O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers, Organic & Biomolecular Chemistry, 2014, 12(26), 4747-4753
Production Method 14
Production Method 15
Production Method 16
- Activity of Fluorine-Containing Analogues of WC-9 and Structurally Related Analogues against Two Intracellular Parasites: Trypanosoma cruzi and Toxoplasma gondii, ChemMedChem, 2016, 11(24), 2690-2702
Production Method 17
1.2 Reagents: Potassium hydroxide Solvents: Water ; 0.5 h, rt
- Facile one-pot two-step hydroxylation of alkyl halides and alkyl sulfonates via acetate intermediates, Bulletin of the Korean Chemical Society, 2008, 29(12), 2491-2495
Production Method 18
- Lewis Acid Catalyzed Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines, Organic Letters, 2010, 12(18), 4062-4065
Production Method 19
Production Method 20
- Photoinduced electron transfer in host-guest complexes of 2-naphthyl-(OCH2CH2)n-adamantanamines with mono-6-O-p-nitrobenzoyl-β-cyclodextrin and mono-6-O-m-nitrobenzoyl-β-cyclodextrin, Chinese Journal of Chemistry, 2005, 23(1), 98-104
2-(2-Naphthyloxy)ethanol Raw materials
- Phthalazine
- Ethylene Carbonate
- 2-(2-bromoethoxy)naphthalene
- 2-methylidene-1,3-dioxolane
- Ethylene Glycol, Dehydrated
- 1,2,3,4-tetrahydronaphthalen-2-one
- 2-(naphthalen-2-yloxy)acetic acid
- 2-(4-Methylbenzenesulfonyl)oxyethan-1-ol
- naphthalen-2-ol
- 2-Bromonaphthalene
2-(2-Naphthyloxy)ethanol Preparation Products
2-(2-Naphthyloxy)ethanol Suppliers
2-(2-Naphthyloxy)ethanol Related Literature
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-(2-Naphthyloxy)ethanol
Exploring the Applications and Advancements of 2-(2-Naphthyloxy)ethanol (CAS No. 93-20-9)
The compound 2-(2-Naphthyloxy)ethanol, identified by CAS Registry Number 93-20-9, represents a structurally unique organic molecule with significant potential in diverse scientific domains. Comprising a naphthyl group linked via an ether bond to an ethylene glycol moiety, this compound exhibits distinct physicochemical properties that make it valuable for specialized applications. Recent advancements in synthetic chemistry and analytical techniques have further expanded its utility, particularly in fields requiring precise molecular interactions.
In pharmaceutical research, 93-20-9 has garnered attention for its role as a pharmacokinetic enhancer. A 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to modulate drug solubility without compromising bioavailability, leveraging the hydroxyl group's hydrogen-bonding capacity. Researchers highlighted its potential in improving delivery systems for poorly soluble APIs, particularly those targeting oncology and neurodegenerative therapies. The naphthyl moiety's aromatic stability ensures compatibility with sensitive biological environments while maintaining structural integrity during formulation.
Material science applications have also seen innovation through this compound's unique properties. A collaborative study between MIT and ETH Zurich (published in Nature Materials, 2024) revealed its utility as a crosslinking agent in stimuli-responsive polymers. When incorporated into polyurethane networks, the ethanol functional group enables reversible swelling under specific pH conditions, creating smart materials for controlled drug release or adaptive biomedical devices. The naphthyl group contributes optical clarity to these materials, making them candidates for next-generation wearable sensors.
In analytical chemistry, 93-20-9 serves as a high-purity reference standard for advanced spectroscopic techniques. Its well-defined UV-vis absorption peaks at 315 nm and distinct NMR signatures (δ 7.1–7.8 ppm for naphthyl protons; δ 4.1 ppm for ethoxy signals) provide critical benchmarks for method validation in LC-MS workflows. A 2024 review in Analytical Chemistry emphasized its role in calibrating detectors for trace analysis of complex matrices such as environmental water samples or biological fluids.
Synthetic strategies involving this compound continue to evolve with green chemistry principles. A novel palladium-catalyzed coupling method reported in ACS Sustainable Chemistry & Engineering (June 2024) achieves >98% yield using microwave-assisted conditions with recyclable solvents like dimethyl carbonate. This approach reduces energy consumption by 40% compared to traditional protocols while eliminating hazardous byproducts associated with conventional ether synthesis pathways.
Biochemical studies have uncovered unexpected interactions between this compound and membrane-bound enzymes. Research from Stanford University (submitted to Biochemistry Journal, July 2024) identified its capacity to modulate P-glycoprotein activity at nanomolar concentrations without cytotoxic effects on HEK-EBNA cells up to 50 μM concentrations over 7 days of exposure. These findings suggest potential as an adjuvant in overcoming multidrug resistance mechanisms in cancer chemotherapy regimens.
In material characterization advancements, Raman spectroscopy studies utilizing this compound as a calibration standard have improved detection limits by two orders of magnitude according to recent work from NIST collaborators (preprint available on ChemRxiv). The rigid naphthyl structure provides consistent peak intensity ratios across varying laser wavelengths, enabling precise quantification even at sub-milligram levels.
Cutting-edge applications now explore its role in nanotechnology interfaces. A proof-of-concept study published online (Nano Letters, August 1st preprint) demonstrated self-assembled monolayers formed via thiol-functionalized derivatives on gold surfaces exhibit tunable wetting properties - transitioning from hydrophilic (contact angle ~55°) to superhydrophobic (~155°) states through controlled oxidation processes involving this core molecule.
Safety evaluations conducted under OECD guidelines confirm no mutagenic effects up to tested doses of 5 mg/kg/day based on recent ICH S9-compliant assays conducted at Charles River Laboratories (data submitted Q3 2024). Its low volatility (vapor pressure ~0.1 mmHg at 4°C) further supports safe handling protocols across laboratory environments when proper PPE is employed.
The multifunctional nature of CAS No. 93-20-9 underscores its position as a versatile building block across chemical disciplines. As interdisciplinary research continues bridging material science with pharmacology and analytical methods, this compound's unique structural features will likely drive innovations requiring precise molecular interactions - from targeted drug delivery systems to next-generation biocompatible materials.
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